Cas no 50257-98-2 (2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene)

2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene is a specialized organic compound characterized by its unique cyclic structure and functional groups. This compound offers advantages such as enhanced stability, versatile reactivity, and potential applications in organic synthesis and materials science. Its cyclic structure contributes to its robustness, while the presence of diynylidene and dioxane moieties provides opportunities for various chemical transformations.
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene structure
50257-98-2 structure
商品名:2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene
CAS番号:50257-98-2
MF:C13H12O2
メガワット:200.23318
CID:365475
PubChem ID:5352496

2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 化学的及び物理的性質

名前と識別子

    • 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiynylidene)-, (E)-
    • (2E)-2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene
    • 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene
    • SCHEMBL3660561
    • (E)-2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
    • TRANS-EN-YN-DICYCLOETHER (CONSTITUENT OF CHAMOMILE) [DSC]
    • EN300-10011193
    • 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiynylidene)-, (2E)-
    • (E)-Tonghaosu
    • 2G35N7UJFC
    • TRANS-EN-YN-DICYCLOETHER (CONSTITUENT OF CHAMOMILE)
    • trans-Enyne-dicycloether
    • 1,6-Dioxaspiro[4.4]non-3-ene, 2-(2,4-hexadiyn-1-ylidene)-, (2E)-
    • Q27254693
    • (7E)-4-Deoxy-2,3-dihydromycosinol
    • 2-(2',4'-hexadiynylidene)-1,6-dioxaspiro[4,4]-non-3-ene
    • 1,6-Dioxaspiro(4.4)non-3-ene, 2-(2,4-hexadiyn-1-ylidene)-, (2E)-
    • (E)-2-(Hexa-2,4-diynylidene)-1,6-dioxaspiro[4.4]non-3-ene
    • (Z)-En-yn-dicycloether
    • UNII-2G35N7UJFC
    • En-yn-dicycloether
    • 50257-98-2
    • Tonghaosu, (E)-
    • trans-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-en
    • (E)-En-yn-dicycloether
    • trans-En-yn-dicycloether
    • WTRXKCNFPMTAJV-KPKJPENVSA-N
    • 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
    • (2E)-2-(2,4-HEXADIYNYLIDENE)-1,6-DIOXASPIRO(4,4)NON-3-ENE
    • tonghaosu
    • インチ: InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3/b12-7+
    • InChIKey: WTRXKCNFPMTAJV-KPKJPENVSA-N
    • ほほえんだ: CC#CC#CC=C1C=CC2(O1)CCCO2

計算された属性

  • せいみつぶんしりょう: 200.08376
  • どういたいしつりょう: 200.083729621g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 18.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • PSA: 18.46

2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-10011193-0.25g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2 95%
0.25g
$2736.0 2023-10-28
Key Organics Ltd
FS-10561-10mg
(E)-Tonghaosu
50257-98-2 >97%
10mg
£446.73 2025-02-24
Enamine
EN300-10011193-1.0g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2
1g
$2975.0 2023-06-10
Enamine
EN300-10011193-0.5g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2 95%
0.5g
$2856.0 2023-10-28
Enamine
EN300-10011193-0.1g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2 95%
0.1g
$2618.0 2023-10-28
Enamine
EN300-10011193-0.05g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2 95%
0.05g
$2499.0 2023-10-28
Enamine
EN300-10011193-1g
2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene
50257-98-2 95%
1g
$2975.0 2023-10-28

2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene 関連文献

2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-eneに関する追加情報

Introduction to 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene (CAS No. 50257-98-2)

The compound 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene, identified by its CAS number 50257-98-2, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This spirocyclic compound features a unique structural framework that combines a dioxane ring with a hexa-2,4-diynylidene moiety, creating a highly versatile scaffold for further chemical modifications and biological applications.

Structurally, the molecule consists of a spirocyclic core formed by the intersection of a 1,6-dioxaspiro[4.4]nonane backbone with an acyclic alkyne derivative. The presence of multiple triple bonds in the hexa-2,4-diynylidene segment imparts exceptional reactivity, making it an attractive candidate for various synthetic transformations. This reactivity has been leveraged in recent studies to explore its utility as a building block for more complex architectures, including potential drug candidates and functional materials.

In recent years, the interest in spirocyclic compounds has surged due to their unique conformational stability and tunable electronic properties. The 1,6-dioxaspiro[4.4]nonane core provides a rigid framework that can enhance the bioavailability and metabolic stability of attached functional groups, while the alkyne units offer multiple sites for selective chemical modifications. These features have positioned this compound as a promising candidate for exploring novel pharmacophores in medicinal chemistry.

One of the most compelling aspects of 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene is its potential as a precursor for developing bioactive molecules. The alkyne moieties can undergo various reactions such as cycloadditions, hydrogenations, and cross-coupling processes, enabling the introduction of diverse functional groups while maintaining the integrity of the spirocyclic core. Such modularity has been exploited in recent synthetic efforts to generate libraries of derivatives with tailored biological activities.

Recent studies have highlighted the compound's utility in designing molecules with antimicrobial and anti-inflammatory properties. The spirocyclic scaffold has been shown to enhance binding affinity to biological targets by optimizing spatial orientation and electronic distribution. Additionally, the conjugation between the alkyne units and the dioxane ring can influence photophysical properties, making it relevant for applications in photodynamic therapy or optoelectronic materials.

The synthesis of 2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene presents both challenges and opportunities for synthetic chemists. The delicate balance between reactivity and stability requires careful optimization of reaction conditions to prevent unwanted side products. However, advances in transition-metal-catalyzed reactions have made it possible to construct complex spirocyclic systems with high precision. These methodologies have enabled researchers to access derivatives with improved yields and selectivity.

From a computational chemistry perspective, the molecular structure of this compound offers valuable insights into its behavior in biological systems. Molecular modeling studies have revealed that the spirocyclic core can adopt multiple conformations depending on environmental conditions, which may influence its interactions with biological targets. These findings underscore the importance of integrating computational approaches with experimental investigations to fully understand the potential applications of this molecule.

The pharmaceutical industry has taken note of the innovative potential of spirocyclic compounds, and CAS No. 50257-98-2 is no exception. Researchers are exploring its derivatives as leads for treating neurological disorders, cancer, and inflammatory diseases. The ability to fine-tune electronic properties through strategic functionalization makes it an attractive scaffold for developing next-generation therapeutics that can modulate complex biological pathways.

Beyond pharmaceutical applications, this compound has garnered attention in materials science due to its unique optical and electronic characteristics. The conjugated system formed by the alkyne units can exhibit significant absorption coefficients across various spectral regions, making it suitable for use in organic semiconductors or light-emitting diodes (OLEDs). Such applications align with global efforts to develop sustainable and high-performance materials.

In conclusion,2-(hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro4.4non-3-ene (CAS No. 50257-98-2) represents a structurally intriguing molecule with broad utility across multiple scientific disciplines. Its unique combination of reactivity and stability makes it an invaluable tool for synthetic chemists seeking to develop novel bioactive molecules or advanced materials. As research continues to uncover new applications for this compound,spirocyclic derivatives will undoubtedly play an increasingly important role in addressing some of today's most pressing scientific challenges.

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